molecular formula C15H19N5O2S2 B2976106 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 886939-29-3

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2976106
CAS No.: 886939-29-3
M. Wt: 365.47
InChI Key: SJJRPEGRTGWLJP-UHFFFAOYSA-N
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Description

2-({5-[(tert-Butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butylcarbamoyl group at position 5 and a sulfanyl-linked N-phenylacetamide moiety at position 2. This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties . The tert-butyl group enhances lipophilicity and metabolic stability, while the sulfanyl-acetamide bridge allows for structural modularity, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRPEGRTGWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with tert-butyl isocyanate to form the intermediate 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with N-phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylacetamide moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 1,3,4-thiadiazole derivatives with variations in substituents on the thiadiazole ring and the acetamide chain. Below is a comparative analysis with structurally related analogues:

Compound Key Substituents Biological Activity Molecular Formula Key Reference
Target Compound 5-(tert-butylcarbamoyl)amino, 2-(N-phenylacetamide)sulfanyl Potential anticonvulsant/anti-cancer C₁₅H₂₀N₄O₂S₂
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide 5-(4-methylphenylcarbamoyl)amino, N-propylacetamide Not reported (structural analogue) C₁₄H₁₇N₅O₂S₂
2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide 5-cyclohexylamino, N-(2-phenylethyl)acetamide Not reported (focused on synthetic routes) C₁₈H₂₄N₄OS₂
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide 2-fluorophenyl, N-methylmethanesulfonamido Not reported (high molecular complexity) C₁₄H₁₆FN₅O₄S₃

Key Observations:

  • Lipophilicity and Bioavailability: The tert-butyl group in the target compound increases lipophilicity compared to the 4-methylphenyl (logP ~2.8 vs.
  • Binding Affinity : The N-phenylacetamide group may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in N-propyl or N-(2-phenylethyl) analogues .
  • Synthetic Accessibility : The target compound’s synthesis follows a two-step protocol (heterocyclization of acylated thiosemicarbazides with CS₂, followed by alkylation), a method shared with other derivatives in this class .

Crystallographic and Conformational Analysis

  • Crystal Packing : The butterfly-like conformation observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (dihedral angle = 46.3°) suggests that bulky substituents like tert-butyl may induce steric hindrance, altering binding modes compared to planar analogues .
  • SHELX Refinement : Structural validation of similar compounds relies on SHELX software, which confirms bond lengths (e.g., C–S = 1.74 Å) and angles consistent with thiadiazole derivatives .

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H18N4O2S2C_{13}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of approximately 318.43 g/mol. Its structure features a thiadiazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound may act as an enzyme inhibitor and modulate pathways relevant to cancer progression .

Case Studies:

  • Cell Line Studies : Various derivatives of thiadiazoles have demonstrated cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. One study reported an IC50 value of 4.27 µg/mL for a related thiadiazole derivative against the SK-MEL-2 cell line .
  • Structure-Activity Relationship (SAR) : The nature of substituents on the phenyl ring significantly influences the anticancer activity. Compounds with specific substitutions have shown enhanced potency against cancer cells .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Targeting specific enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : Altering pathways that lead to apoptosis or cell cycle arrest in cancer cells .

Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives are reported to possess various biological activities including:

  • Antimicrobial Activity : Active against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Comparative Analysis

A comparison of the biological activities of different thiadiazole derivatives shows varying efficacy depending on their structural modifications:

Compound NameStructure FeaturesBiological Activity
5-Amino-1,3,4-thiadiazoleSimilar thiadiazole coreAntimicrobial and anticancer properties
2-AcetylthiazoleThiazole ring instead of thiadiazoleExhibits antifungal activity
1,3-Thiazolidine derivativesSimilar heterocyclic structureAnti-inflammatory effects

The unique combination of functional groups in this compound enhances its biological activity compared to these other compounds.

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